molecular formula C11H10N4S2 B14913900 n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine

n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14913900
M. Wt: 262.4 g/mol
InChI Key: GQZOVABXGHLARP-UHFFFAOYSA-N
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Description

n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 2-methylthiazol-4-yl)methyl group. It has a molecular formula of C11H10N4S2 and a molecular weight of 262.35 g/mol .

Preparation Methods

The synthesis of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. One common synthetic route starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a condensation reaction with formamidine acetate to form the intermediate thieno[2,3-d]pyrimidine-4-amine. Subsequent chlorination and nucleophilic substitution with 2-methylthiazole yield the final product .

Chemical Reactions Analysis

n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its antimicrobial and anticancer effects. The compound’s thieno[2,3-d]pyrimidine core plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:

    2-Chloro-thieno[2,3-d]pyrimidin-4-amine: This compound has similar antimicrobial properties but differs in its substitution pattern.

    N-Pyridine substituted thieno[2,3-d]pyrimidin-4-amine: These derivatives exhibit enhanced biological activities due to the presence of the pyridine ring.

    Phenyl-1,2,4-triazole substituted thieno[2,3-d]pyrimidin-4-amine: This compound shows different pharmacological profiles due to the triazole substitution.

Properties

Molecular Formula

C11H10N4S2

Molecular Weight

262.4 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H10N4S2/c1-7-15-8(5-17-7)4-12-10-9-2-3-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H,12,13,14)

InChI Key

GQZOVABXGHLARP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC2=C3C=CSC3=NC=N2

Origin of Product

United States

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